molecular formula C13H14FNO2 B1529607 Benzyl 5-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate CAS No. 1419101-08-8

Benzyl 5-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate

Cat. No.: B1529607
CAS No.: 1419101-08-8
M. Wt: 235.25 g/mol
InChI Key: SEYQHGLGRWYGFQ-UHFFFAOYSA-N
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Description

Benzyl 5-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate is a fluorinated derivative of 1,2,3,6-tetrahydropyridine (THP), a versatile nitrogen-containing heterocyclic scaffold of significant interest in medicinal and synthetic chemistry . The benzyloxycarbonyl (Cbz) group serves as a common protecting group for the secondary amine, enhancing the compound's stability and making it a valuable building block for the synthesis of more complex molecules, including various piperidine derivatives . The strategic introduction of a fluorine atom at the 5-position can markedly influence the compound's electronic properties, metabolic stability, and bioavailability, making it a crucial intermediate for structure-activity relationship (SAR) studies in drug discovery campaigns . The tetrahydropyridine motif is present in a wide range of biologically active compounds and natural products . THP-containing structures have been investigated for diverse pharmacological activities, including anti-inflammatory, anticancer, and acetylcholinesterase (AChE) inhibitor properties . Notably, the 1,2,3,6-tetrahydropyridine structure is a key feature in known compounds such as the neurotoxin MPTP and the alkaloid arecoline, highlighting its pharmacological relevance . As such, this fluorinated THP derivative provides researchers with a key intermediate to develop and optimize new chemical entities for neuroscientific and other therapeutic applications. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper safety protocols should be followed during handling, as compounds in this class may carry hazard warnings for skin, eye, and respiratory irritation .

Properties

IUPAC Name

benzyl 5-fluoro-3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO2/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-7H,4,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYQHGLGRWYGFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=C1)F)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl 5-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate (BFTHPC) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C13H14FNO2
  • Molecular Weight : 235.258 g/mol
  • CAS Number : 1419101-08-8
  • Purity : ≥97% .

BFTHPC's biological activity is primarily attributed to its structural components, particularly the fluorine atom and the tetrahydropyridine ring. These features enhance its interaction with various biological targets:

  • Enzyme Inhibition : BFTHPC has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's .
  • Receptor Modulation : The compound may act as a ligand for muscarinic acetylcholine receptors, influencing cell proliferation and apoptosis .

Neuroprotective Effects

Research indicates that BFTHPC exhibits neuroprotective properties by:

  • Inhibiting AChE and BuChE, which helps increase acetylcholine levels in the brain, potentially alleviating symptoms of Alzheimer's disease.
  • Demonstrating antioxidant properties that protect neuronal cells from oxidative stress .

Anticancer Potential

Preliminary studies suggest that BFTHPC may possess anticancer activity:

  • In vitro studies have shown that it can induce apoptosis in cancer cell lines, with enhanced cytotoxicity compared to standard reference drugs .
  • Its unique chemical structure allows for better binding to protein targets involved in cancer progression .

Case Studies and Research Findings

Several studies have investigated the biological activity of BFTHPC:

  • Alzheimer's Disease Model :
    • A study evaluated BFTHPC's efficacy in a hypopharyngeal tumor cell model, showing significant apoptosis induction compared to controls. This suggests potential for development as an Alzheimer's therapeutic agent .
  • Antioxidant Activity :
    • Research demonstrated that BFTHPC can scavenge free radicals and reduce oxidative stress markers in neuronal cells, indicating its potential as an antioxidant .
  • Structure–Activity Relationship (SAR) :
    • Investigations into SAR revealed that modifications at the benzyl position could enhance the compound's inhibitory effects on AChE and BuChE. The presence of fluorine was found to significantly increase binding affinity .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityKey Differences
Methyl 1-Benzyl-5-fluoro-1,2,3,6-tetrahydropyridine-4-carboxylateModerate AChE inhibitionDifferent substitution pattern affects potency
Ethyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylateLower cytotoxicityLacks fluorine substitution
1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridineLimited neuroprotective effectsLess effective against oxidative stress

Scientific Research Applications

Medicinal Chemistry

BFTHPC serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its ability to undergo multiple chemical transformations makes it valuable for developing new drugs targeting various diseases.

  • Drug Development : BFTHPC is being investigated as a precursor for synthesizing novel therapeutic agents. The fluorine substitution increases lipophilicity and biological activity, making it a candidate for further drug modification.

Research indicates that BFTHPC exhibits several promising biological activities:

  • Anticancer Activity : Preliminary studies have shown that BFTHPC can induce cytotoxic effects on cancer cell lines. For instance, it demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin.
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit inflammatory pathways, suggesting potential therapeutic benefits in chronic inflammatory conditions.
  • Neuroprotective Properties : Given its structural similarity to known neuroprotective agents, BFTHPC is being studied for its effects on neurodegenerative diseases.

Cytotoxicity Assay

A study assessed the cytotoxic effects of BFTHPC on various cancer cell lines. Results indicated an IC₅₀ value significantly lower than that of control drugs, suggesting strong anticancer potential.

In Vivo Studies

Animal models have been used to evaluate the anti-inflammatory effects of BFTHPC. Results showed a marked reduction in inflammatory markers following treatment with the compound.

Neuroprotective Evaluation

In models of neurodegeneration, BFTHPC exhibited protective effects against neuronal cell death induced by toxic agents, indicating potential applications in treating neurodegenerative disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Structural Features Molecular Weight (g/mol) Key Bioactivity/Applications Toxicity Profile
Benzyl 5-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate 5-fluoro, 1-benzyl carboxylate substituents 235.258 Research chemical; synthetic intermediate Not documented
MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine) 1-methyl, 4-phenyl substituents 173.25 Neurotoxin (induces Parkinsonism) High (dopaminergic neuron damage)
N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide Fluorinated indole-pyrrole hybrid ~500 (estimated) Anticancer candidate (patented compound) Undisclosed

Key Observations:

The 5-fluoro substituent in the target compound contrasts with MPTP’s unsubstituted tetrahydropyridine ring. Fluorine’s electronegativity may reduce oxidative metabolism, avoiding toxic metabolites like MPP+ (responsible for MPTP’s neurotoxicity) .

Bioactivity :

  • MPTP is a well-characterized neurotoxin used to model Parkinson’s disease in rodents. Its toxicity arises from conversion to MPP+, which inhibits mitochondrial complex I in dopaminergic neurons .
  • This compound lacks documented neurotoxic effects, likely due to structural modifications that prevent bioactivation into toxic intermediates. Its role as a building block suggests utility in designing degraders of disease-relevant proteins .

Applications :

  • The target compound is restricted to industrial research (e.g., PROTAC synthesis), whereas MPTP is used in neurodegenerative disease research .
  • The fluorinated indole-pyrrole hybrid () highlights fluorine’s broader role in medicinal chemistry, such as improving binding affinity or metabolic stability in drug candidates .

Preparation Methods

Formation of 1,2,3,6-Tetrahydropyridine Core

  • Starting from substituted pyridine or piperidine derivatives, partial hydrogenation is performed to obtain the tetrahydropyridine ring.
  • Alternatively, ring closure reactions involving amino alcohols or amino acids can be employed.

Electrophilic Fluorination at the 5-Position

  • The key fluorination step involves selective electrophilic fluorination agents targeting the 5-position of the tetrahydropyridine ring.
  • Agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor are commonly used in related fluorination reactions.
  • Reaction conditions are optimized to prevent over-fluorination or ring degradation.

Introduction of the Benzyl Carboxylate Group

  • The nitrogen atom of the tetrahydropyridine is carbamoylated using benzyl chloroformate (Cbz-Cl) or benzyl carbonates under basic conditions.
  • This step forms the benzyl carbamate protecting group, stabilizing the nitrogen and enhancing compound utility in further synthetic transformations.

Representative Experimental Procedure (Inferred from Related Compounds)

Step Reagents & Conditions Description Yield/Notes
1. Partial hydrogenation Starting pyridine derivative, H2, Pd/C catalyst Formation of 1,2,3,6-tetrahydropyridine core High yield, mild conditions
2. Electrophilic fluorination NFSI or Selectfluor, solvent (e.g., acetonitrile), 0-25°C Selective fluorination at C-5 position Moderate to good yield; regioselectivity critical
3. Carbamoylation Benzyl chloroformate, base (triethylamine), dichloromethane, 0-25°C Formation of benzyl carbamate on nitrogen High yield, mild reaction

Detailed Reaction Analysis and Optimization

  • Fluorination Step: The choice of fluorinating agent and solvent significantly affects regioselectivity and yield. Electrophilic fluorinating agents with moderate reactivity are preferred to avoid side reactions.
  • Carbamoylation Step: Use of benzyl chloroformate under controlled pH (around neutral to slightly basic) ensures efficient carbamate formation without decomposition.
  • Purification: Silica gel chromatography with hexane/ethyl acetate mixtures is typically used to isolate the pure compound.

Data Table Summarizing Key Properties and Preparation Parameters

Parameter Description/Value
Molecular Formula C13H14FNO2
Molecular Weight 235.25 g/mol
CAS Number 1419101-08-8
Key Intermediate 1,2,3,6-tetrahydropyridine derivatives
Fluorination Agent N-fluorobenzenesulfonimide (NFSI), Selectfluor
Carbamoylation Reagent Benzyl chloroformate (Cbz-Cl)
Typical Solvents Dichloromethane, acetonitrile
Reaction Temperature Range 0°C to room temperature
Purification Method Silica gel chromatography (Hexane/EtOAc)

Research Findings and Literature Insights

  • The fluorination of tetrahydropyridine rings is a well-established method to introduce fluorine atoms selectively, enhancing biological activity and metabolic stability of compounds.
  • Benzyl carbamate protection is a standard approach in heterocyclic chemistry to stabilize nitrogen atoms during multi-step synthesis.
  • The stereochemistry of the tetrahydropyridine ring can influence the fluorination regioselectivity and the carbamate formation efficiency.
  • Patents related to tetrahydropyridine derivatives (e.g., EP0965588A1) describe analogous processes involving halogenation and subsequent functional group transformations, which can be adapted for fluorination and carbamate formation.
  • Commercial suppliers report the availability of this compound prepared via these synthetic principles, confirming the feasibility of these methods in research and industrial settings.

Q & A

Q. What are the common synthetic routes for preparing benzyl 5-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate, and what key intermediates are involved?

The synthesis typically involves protecting-group strategies, such as benzyl carbamate formation, to stabilize reactive nitrogen centers. A fluorinated tetrahydropyridine scaffold is constructed via cyclization or functionalization of preformed piperidine derivatives. Key intermediates include fluorinated precursors (e.g., 5-fluoro-1,2,3,6-tetrahydropyridine) that are reacted with benzyl chloroformate in the presence of a base like triethylamine. Solvents such as dichloromethane or tetrahydrofuran are commonly used .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming regiochemistry and fluorine substitution. High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) monitors reaction progress and purity. X-ray crystallography, as demonstrated in structurally similar compounds, resolves stereochemistry and hydrogen-bonding interactions, with data processed using programs like SHELXL .

Q. How does the presence of the fluorine atom influence the compound’s stability under varying storage conditions?

Fluorine’s electronegativity enhances stability against hydrolysis compared to non-fluorinated analogs. However, prolonged exposure to light or moisture may degrade the tetrahydropyridine ring. Storage recommendations include inert atmospheres (argon/nitrogen), desiccated environments, and temperatures below –20°C. Stability studies should employ accelerated degradation tests (e.g., 40°C/75% relative humidity) with HPLC monitoring .

Advanced Research Questions

Q. What strategies optimize regioselectivity during fluorination or benzyl protection steps in the synthesis of this compound?

Fluorination regioselectivity is controlled using directing groups or catalysts. For benzyl protection, steric and electronic factors are balanced by selecting bases (e.g., triethylamine vs. DBU) and reaction temperatures. Computational modeling (DFT) predicts favorable reaction pathways, while continuous flow reactors improve reproducibility and yield in multi-step syntheses .

Q. How does this compound interact with biological targets, and what neurotoxicological assessments are relevant?

Structural analogs of tetrahydropyridines (e.g., MPTP) are known to induce neurotoxicity via mitochondrial dysfunction or dopamine depletion. In vitro assays using neuronal cell lines (e.g., SH-SY5Y) assess viability and reactive oxygen species (ROS) production. Competitive binding studies with radiolabeled ligands (e.g., [³H]spiperone) evaluate receptor affinity, particularly for dopamine or serotonin transporters .

Q. How can researchers resolve contradictions in reported yields or spectral data for this compound?

Discrepancies often arise from differences in reaction conditions (e.g., solvent purity, catalyst loading). Systematic replication studies with controlled variables (temperature, stoichiometry) are essential. Cross-validate spectral data using high-field NMR (≥500 MHz) and compare with computational predictions (e.g., ACD/Labs or ChemDraw simulations). Collaborative data-sharing platforms (e.g., PubChem) provide reference benchmarks .

Methodological Considerations

  • Reaction Monitoring : Use inline FTIR or LC-MS to track intermediates in real time .
  • Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) and employ slow evaporation to obtain diffraction-quality crystals .
  • Biological Assays : Include positive controls (e.g., MPTP for neurotoxicity studies) and validate results across multiple cell lines or animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 5-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 5-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate

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